5-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoxaline
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Overview
Description
5-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoxaline is a complex heterocyclic compound that features a quinoxaline core linked to a benzimidazole moiety through a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoxaline typically involves the condensation of 1,2-diaminobenzene with a suitable diketone, followed by further functionalization to introduce the benzimidazole moiety. One common method involves the reaction of 1,2-diaminobenzene with glyoxal to form quinoxaline, which is then reacted with 2-hydrazinobenzimidazole under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
5-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole-quinoxaline derivatives.
Scientific Research Applications
5-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 5-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoxaline involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function.
Pathways Involved: It can inhibit key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler analog with a similar core structure but lacking the benzimidazole moiety.
Benzimidazole: Another related compound that forms the basis of many pharmaceutical agents.
Uniqueness
5-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoxaline is unique due to its combined quinoxaline and benzimidazole structures, which confer enhanced biological activity and versatility in chemical reactions compared to its simpler analogs .
Properties
Molecular Formula |
C16H12N6 |
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Molecular Weight |
288.31 g/mol |
IUPAC Name |
N-[(E)-quinoxalin-5-ylmethylideneamino]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C16H12N6/c1-2-6-13-12(5-1)20-16(21-13)22-19-10-11-4-3-7-14-15(11)18-9-8-17-14/h1-10H,(H2,20,21,22)/b19-10+ |
InChI Key |
DSOZIFRJKPWNTI-VXLYETTFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)N/N=C/C3=C4C(=CC=C3)N=CC=N4 |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NN=CC3=C4C(=CC=C3)N=CC=N4 |
solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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